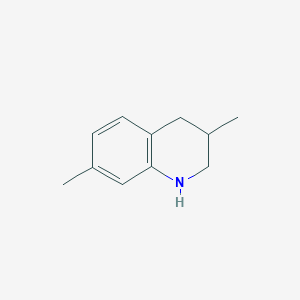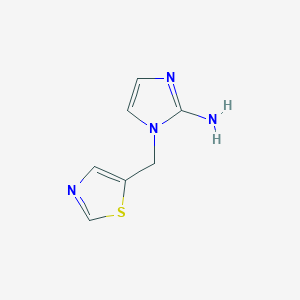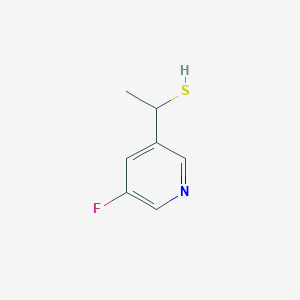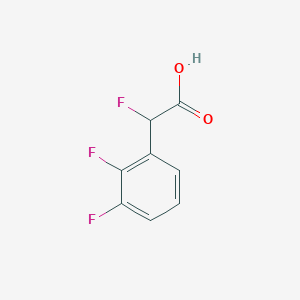
4-(1,1-Dimethylpropyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dimethylpropyl)benzene-1,2-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C11H16O2. It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethylpropyl)benzene-1,2-diol can be synthesized through several methods. One common method involves the alkylation of catechol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation attacks the aromatic ring of catechol, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
4-(1,1-Dimethylpropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
4-(1,1-Dimethylpropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a stabilizer in polymerization reactions to prevent unwanted side reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Industry: It is used as an inhibitor in the production of certain polymers and resins to enhance product stability.
作用機序
The antioxidant effect of 4-(1,1-Dimethylpropyl)benzene-1,2-diol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), disrupting their harmful effects.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): The parent compound of 4-(1,1-Dimethylpropyl)benzene-1,2-diol.
Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene isomer used in various chemical applications.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and antioxidant properties compared to its parent compound, catechol. This structural modification makes it more effective in industrial applications where stability is crucial.
特性
CAS番号 |
2525-07-7 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3 |
InChIキー |
RJDYNYWVPWUKDG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)










![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)
